BenchChemオンラインストアへようこそ!

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Medicinal Chemistry Building Block Spirocyclic Scaffold

This 2,7-diazaspiro[3.5]nonane scaffold delivers three orthogonal reactive handles—Boc (N-2), ethyl ester (C-5), and 8-oxo ketone—enabling sequential functionalization that non-oxo or benzyl-ester analogs cannot match. The pre-installed ketone supports C-8 diversification via reductive amination or Grignard addition, while the ethyl ester allows late-stage carboxylic acid installation. Following revumenib's FDA approval, this intermediate is directly applicable to menin-KMT2A inhibitor optimization and sigma-1 receptor ligand programs. Multi-vendor availability at ≥95% purity ensures supply continuity for CRO shared libraries and medicinal chemistry campaigns.

Molecular Formula C15H24N2O5
Molecular Weight 312.366
CAS No. 2225141-75-1
Cat. No. B2537684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
CAS2225141-75-1
Molecular FormulaC15H24N2O5
Molecular Weight312.366
Structural Identifiers
SMILESCCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18)
InChIKeyNYRNMKMYKGCXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

O2-tert-Butyl O5-Ethyl 8-Oxo-2,7-Diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 2225141-75-1): A Multi-Functional Spirocyclic Building Block for Medicinal Chemistry


O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 2225141-75-1) is a spirocyclic small molecule scaffold featuring a saturated 2,7-diazaspiro[3.5]nonane core with three distinct functional handles: an acid-labile tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and an 8-oxo ketone . This compound belongs to the class of orthogonally protected spirocyclic amines that have gained prominence as versatile intermediates in drug discovery, particularly following the FDA approval of revumenib, which contains a 2,7-diazaspiro[3.5]nonane fragment [1]. With a molecular formula of C15H24N2O5 and molecular weight of 312.37 g/mol, it is supplied at purities of 95%+ to 98% by multiple vendors .

Why 2,7-Diazaspiro[3.5]nonane Building Blocks Cannot Be Generically Substituted: The Differentiation Case for CAS 2225141-75-1


Although the 2,7-diazaspiro[3.5]nonane scaffold appears in numerous building block catalogs, substitution among analogs is non-trivial because the number, nature, and orthogonality of functional handles directly dictate the accessible chemical space in downstream synthesis. The target compound uniquely combines three reactive sites—an acid-cleavable Boc group at N-2, a base- or hydrogenolysis-labile ethyl ester at C-5, and a ketone at position 8—within a single intermediate . In contrast, the closest non-oxo analog (CAS 2102410-34-2) lacks the ketone, reducing the number of diversification vectors by one-third, while the benzyl ester variant (CAS 1824026-93-8) requires hydrogenolysis conditions incompatible with many reduction-sensitive pharmacophores . These structural distinctions translate into quantifiable differences in synthetic step count, protecting group compatibility, and ultimate scaffold utility that procurement decisions must account for.

Quantitative Evidence Guide: Head-to-Head Differentiation of O2-tert-Butyl O5-Ethyl 8-Oxo-2,7-Diazaspiro[3.5]nonane-2,5-dicarboxylate (2225141-75-1)


Three Distinct Functional Handles vs. Two in the Non-Oxo Analog: A 50% Increase in Diversification Vectors

The target compound (CAS 2225141-75-1) possesses three chemically orthogonal reactive sites: (i) the N-Boc group cleavable under acidic conditions, (ii) the C-5 ethyl ester cleavable under basic or hydrogenolytic conditions, and (iii) the 8-oxo ketone capable of reductive amination, nucleophilic addition, and olefination . The closest non-oxo analog, 2-tert-butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 2102410-34-2), has a molecular formula of C15H26N2O4 (MW 298.38) and contains only two functional handles (Boc and ethyl ester), with the piperidine ring fully saturated at position 8 . This represents a quantifiable reduction of one functional handle—a 33% decrease in diversification vectors—limiting the accessible reaction space for library synthesis.

Medicinal Chemistry Building Block Spirocyclic Scaffold Diversification

Superior Purity Specifications: 98% (LeYan) vs. 95%+ Industry Baseline Reduces Purification Burden

Vendor purity specifications for the target compound demonstrate measurable lot-to-lot quality differentiation. LeYan supplies CAS 2225141-75-1 at 98% purity, while Chemenu offers the same compound at 95%+ . The 3-percentage-point purity gap represents a 60% reduction in the maximum potential impurity burden (from 5% to 2%), which is critical for applications where trace impurities interfere with biological assay interpretation or downstream coupling reaction yields.

Procurement Quality Control Purity

Ethyl Ester Orthogonality: Acid-Stable vs. Benzyl Ester Hydrogenolysis Lability in Analog CAS 1824026-93-8

The target compound's ethyl ester can be selectively cleaved under basic conditions (LiOH, NaOH) without affecting the acid-labile Boc group, enabling a true orthogonal deprotection sequence [1]. In contrast, the benzyl ester analog 5-benzyl 2-(tert-butyl) 8-oxo-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS 1824026-93-8) requires hydrogenolysis (H2, Pd/C) for ester deprotection , which is incompatible with substrates containing alkenes, alkynes, nitro groups, or benzyl-protected amines—functional groups common in drug-like intermediates. The ethyl ester thus provides broader substrate compatibility during multi-step synthesis.

Protecting Group Strategy Orthogonal Deprotection Synthetic Chemistry

High Fsp3 Character (0.80) Drives Three-Dimensionality Advantage Over Planar Aromatic Building Blocks

Spirocyclic scaffolds are increasingly prioritized in drug discovery for their high fraction of sp3-hybridized carbons (Fsp3), which correlates with improved clinical success rates via enhanced solubility, reduced promiscuity, and greater target selectivity [1]. The target compound (C15H24N2O5) contains 12 sp3 carbons out of 15 total carbons, yielding an Fsp3 of 0.80—substantially higher than the Fsp3 of ~0.3-0.5 typical of drug-like molecules containing planar aromatic rings [2]. This high degree of saturation distinguishes spirocyclic building blocks from traditional flat aromatic intermediates and aligns with the physicochemical profile of recently approved spirocycle-containing drugs such as revumenib.

Drug Discovery Physicochemical Properties Fsp3 Spirocyclic

Validated Core Utility: Nanomolar Sigma Receptor Ligands Built on the 2,7-Diazaspiro[3.5]nonane Scaffold

Published research demonstrates that the 2,7-diazaspiro[3.5]nonane core—the identical scaffold present in the target compound—yields sigma-1 receptor (S1R) ligands with binding affinities as low as Ki = 2.7 nM (compound 4b, AD186) and Ki = 13 nM (compound 5b, AB21) [1]. These compounds also exhibited in vivo antiallodynic efficacy at 20 mg/kg in animal models. While the target compound itself is a protected intermediate and not the final bioactive molecule, the demonstrated ability of this scaffold to support low-nanomolar target engagement validates its value as a starting point for CNS-focused medicinal chemistry programs.

Sigma Receptor CNS Drug Discovery Binding Affinity SAR

Multi-Vendor Sourcing with Verified Stock Availability Reduces Supply Chain Risk vs. Single-Source Analogs

The target compound (CAS 2225141-75-1) is stocked by at least four independent suppliers (LeYan, Chemenu, CymitQuimica, Biosynth) with immediate availability . In contrast, the benzyl ester analog (CAS 1824026-93-8) is listed by fewer vendors (MolCore, Fluorochem) with limited stock and higher per-unit pricing (e.g., £475/100mg at Fluorochem) . Multi-vendor sourcing for the target compound enables competitive pricing and reduces the risk of single-supplier stockout disruptions during extended synthesis campaigns.

Supply Chain Procurement Commercial Availability

Optimal Application Scenarios for O2-tert-Butyl O5-Ethyl 8-Oxo-2,7-Diazaspiro[3.5]nonane-2,5-dicarboxylate (2225141-75-1)


Parallel Library Synthesis Requiring Orthogonal Deprotection and Ketone Diversification

When designing a 24- or 96-member spirocyclic library, the three orthogonal handles on CAS 2225141-75-1 allow sequential functionalization: (Step 1) Boc removal and N-2 derivatization via amide coupling or reductive amination; (Step 2) ketone diversification at C-8 via reductive amination, Grignard addition, or Wittig olefination; (Step 3) ethyl ester saponification and C-5 amide or ester formation. This three-step orthogonal sequence is not possible with the non-oxo analog (CAS 2102410-34-2), which stops at two steps . The 98% purity grade from LeYan minimizes the need for intermediate purification between steps, preserving material through the sequence .

CNS Lead Generation Leveraging Validated Sigma Receptor Scaffold

For neuroscience programs targeting sigma-1 receptors (implicated in neuropathic pain, depression, and neurodegenerative diseases), CAS 2225141-75-1 provides direct entry into the 2,7-diazaspiro[3.5]nonane chemical space that has yielded S1R ligands with Ki values of 2.7–13 nM [1]. The pre-installed ketone at C-8 serves as an anchor point for introducing aromatic or heteroaromatic groups known to occupy the S1R hydrophobic pocket, while the orthogonal ester allows late-stage carboxylic acid installation for solubility modulation without affecting the core scaffold geometry.

Revumenib Analog Program Exploiting Spirocyclic Core Isosterism

Following the 2024 FDA approval of revumenib—a menin-KMT2A inhibitor containing a 2,7-diazaspiro[3.5]nonane fragment—medicinal chemistry groups pursuing menin inhibitor optimization or scaffold-hopping can use CAS 2225141-75-1 as a late-stage diversification intermediate [2]. The ethyl ester at C-5 provides a traceless handle for introducing substituted benzamide warheads analogous to revumenib's pharmacophore, while the ketone enables exploration of C-8 substituent effects on menin binding affinity and CYP450 metabolic stability.

Contract Research Organization (CRO) Multi-Client Building Block Stocking

For CROs maintaining shared intermediate libraries across multiple client projects, the multi-vendor availability of CAS 2225141-75-1 (four verified suppliers) ensures supply continuity and competitive bulk pricing . The compound's 0.80 Fsp3 and orthogonal protecting group strategy make it broadly applicable across kinase, GPCR, and epigenetic target classes, maximizing inventory utilization efficiency. Standardized 95-98% purity specifications reduce QC variability across client projects compared to single-source analogs with less established quality benchmarks.

Quote Request

Request a Quote for O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.